REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[CH:6][C:7]=1[NH:8]C(=O)C.Cl.[CH3:17]O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([O:15][CH3:17])=[O:14])[CH:5]=[CH:6][C:7]=1[NH2:8]
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Name
|
|
Quantity
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180 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1NC(C)=O)CC(=O)O
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
2 L
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting solution refluxed for 6 hours
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Duration
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6 h
|
Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo to about one-half its volume and ether (4 L)
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Type
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ADDITION
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Details
|
was added
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Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered
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Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1N)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |